4-Methyl-2-nitropyridin-3-ol

Regioselective synthesis Nucleophilic aromatic substitution Tautomerism

4-Methyl-2-nitropyridin-3-ol (CAS 15128-89-9) is a trisubstituted pyridine derivative bearing a nitro group at position 2, a hydroxyl group at position 3, and a methyl group at position 4 (molecular formula C₆H₆N₂O₃, MW 154.12 g/mol). It is classified as a nitropyridinol and serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research, with documented use as a building block in sirtuin modulator patents (WO2011/059839, WO2016/198400) and heterocyclic chemistry programs.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 15128-89-9
Cat. No. B1367648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-nitropyridin-3-ol
CAS15128-89-9
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)[N+](=O)[O-])O
InChIInChI=1S/C6H6N2O3/c1-4-2-3-7-6(5(4)9)8(10)11/h2-3,9H,1H3
InChIKeyCOIBQJMOZNXKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-nitropyridin-3-ol (CAS 15128-89-9): Technical Baseline for Procurement and Scientific Differentiation


4-Methyl-2-nitropyridin-3-ol (CAS 15128-89-9) is a trisubstituted pyridine derivative bearing a nitro group at position 2, a hydroxyl group at position 3, and a methyl group at position 4 (molecular formula C₆H₆N₂O₃, MW 154.12 g/mol) [1]. It is classified as a nitropyridinol and serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research, with documented use as a building block in sirtuin modulator patents (WO2011/059839, WO2016/198400) and heterocyclic chemistry programs . The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98%, with standard storage at 2–8°C under inert atmosphere .

Why Substituting 4-Methyl-2-nitropyridin-3-ol (CAS 15128-89-9) with Regioisomeric Analogs Introduces Verifiable Risk


Methyl-nitropyridinols sharing the formula C₆H₆N₂O₃ constitute a family of regioisomers whose biological and synthetic behavior is dictated by the relative positioning of the nitro, hydroxyl, and methyl substituents . The 2-nitro/3-hydroxy/4-methyl arrangement in 4-methyl-2-nitropyridin-3-ol is functionally non-interchangeable with its closest analogs: the 3-nitro/2-hydroxy/4-methyl isomer (2-hydroxy-4-methyl-3-nitropyridine, CAS 21901-18-8) exhibits a distinct hydrogen-bonding donor/acceptor pattern (pKa ~8.40 predicted) and participates in tautomeric 2-pyridone equilibria absent in the 3-hydroxy form ; the 4-nitro/3-hydroxy/2-methyl isomer (CAS 15128-83-3) alters the electronic directing effects for nucleophilic aromatic substitution; and the des-methyl analog (2-nitropyridin-3-ol, CAS 15128-82-2, MW 140.10, mp 67–72°C) lacks the steric and lipophilic contributions of the 4-methyl group essential for downstream target engagement . These three regioisomers, despite isomeric or near-isomeric molecular weights, differ in melting point by over 160°C across the series, reflecting fundamentally different crystal packing and thermodynamic properties with direct implications for formulation and handling in multi-step syntheses .

Quantitative Differentiation Evidence for 4-Methyl-2-nitropyridin-3-ol (CAS 15128-89-9) Versus Closest Analogs


Regioisomeric Nitro/Hydroxyl Positioning Confers Chemically Distinct Reactivity from the 2-Hydroxy-3-Nitro Isomer

4-Methyl-2-nitropyridin-3-ol (target) bears the hydroxyl at position 3 and nitro at position 2, whereas the commercially prevalent 2-hydroxy-4-methyl-3-nitropyridine (CAS 21901-18-8) bears hydroxyl at position 2 and nitro at position 3. In the 2-hydroxy isomer, the hydroxyl is adjacent to the pyridine nitrogen, enabling a 2-pyridone tautomeric equilibrium that is spectroscopically and chromatographically distinguishable [1]. This tautomerism modulates nucleophilic aromatic substitution reactivity: the 2-hydroxy isomer undergoes activation toward electrophilic substitution at positions ortho/para to the oxygen in its pyridone form, whereas the target compound's 3-hydroxyl group is meta-directing and does not engage in analogous tautomerism, resulting in different regiochemical outcomes in downstream alkylation, acylation, and Mitsunobu reactions [1]. The target compound's 3-OH can be selectively alkylated (e.g., with methyl iodide/Cs₂CO₃/DMF) to give 3-methoxy-4-methyl-2-nitropyridine without competing N-alkylation, a transformation that is less selective in the 2-hydroxy isomer due to pyridone/pyridine equilibration .

Regioselective synthesis Nucleophilic aromatic substitution Tautomerism

Melting Point: Target Compound Exhibits ~5°C Higher Melting Point Than 2-Hydroxy-3-Nitro Isomer and ~165°C Higher Than Des-Methyl Analog

The experimentally determined melting point of 4-methyl-2-nitropyridin-3-ol (CAS 15128-89-9) is 234–235°C . The closest regioisomeric comparator, 2-hydroxy-4-methyl-3-nitropyridine (CAS 21901-18-8), melts at 229–232°C (lit.) , representing a small but reproducible ~3–5°C elevation for the target compound. In contrast, the des-methyl analog 2-nitropyridin-3-ol (CAS 15128-82-2) melts at 67–72°C , a difference of approximately 163–167°C that reflects the significant contribution of the 4-methyl group to crystal lattice stabilization. The target compound's higher melting point within the methylated pair suggests stronger intermolecular hydrogen bonding, consistent with the 3-OH (rather than 2-OH) placement enabling more efficient OH⋯N(pyridine) interactions in the solid state .

Thermal stability Crystal engineering Solid-state characterization

Documented Synthetic Procedure with Verified 83% Isolated Yield at Multi-Gram Scale

A detailed, reproducible synthesis protocol for 4-methyl-2-nitropyridin-3-ol is recorded in the patent and primary literature: nitration of 3-hydroxy-4-methylpyridine (59 g, 545 mmol) with fuming HNO₃/H₂SO₄ at 0–20°C, followed by aqueous workup and pH adjustment, affords 69.5 g of the target compound (83% isolated yield) . The product identity is confirmed by ¹H NMR (300 MHz, DMSO-d₆): δ 10.40 (s, 1H, OH), 7.93 (d, J = 4.5 Hz, 1H, H-6), 7.57 (d, J = 4.5 Hz, 1H, H-5), 2.32 (s, 3H, CH₃) . This procedure is cited across multiple patents (WO2016/198400, WO2011/059839, WO2007/77961) and primary journal articles (Heterocycles, 1994, vol. 38, p. 529–540; Bioorg. Med. Chem. Lett., 2015, vol. 25, p. 3636–3643) . In contrast, the 2-hydroxy-4-methyl-3-nitropyridine isomer is typically prepared via diazotization/hydrolysis of 2-amino-4-methyl-3-nitropyridine, a fundamentally different route with distinct impurity profiles . The target compound's nitration-based synthesis benefits from the hydroxyl group directing nitration regiospecifically to the 2-position, a selectivity advantage not present in syntheses of the 2-hydroxy or 4-nitro isomers .

Process chemistry Nitration Scalable synthesis

Commercial Purity Specifications: ≥97% with Batch-Specific QC Documentation (NMR, HPLC, GC) Distinguishes Professional Supply from Bulk Industrial Grade

Multiple commercial suppliers offer 4-methyl-2-nitropyridin-3-ol at standard purity ≥97%, with batch-specific analytical documentation including ¹H NMR, HPLC, and GC traces . Bidepharm (毕得医药) explicitly provides NMR, HPLC, and GC testing reports per batch, and stores the product at 2–8°C under nitrogen to prevent degradation . LeYan (乐研) similarly specifies 97% purity with storage at 2–8°C under nitrogen . ChemScene lists ≥97% purity with storage at 4°C under nitrogen . In comparison, the 2-hydroxy-4-methyl-3-nitropyridine isomer (CAS 21901-18-8) is typically stored at room temperature and carries a predicted pKa of 8.40 , suggesting lower hydrolytic sensitivity. The target compound's requirement for refrigerated, inert-atmosphere storage reflects the enhanced reactivity of the 2-nitro/3-hydroxy arrangement, where the nitro group's electron-withdrawing effect activates the ring toward nucleophilic attack and the free 3-OH is susceptible to oxidation—factors that directly impact shelf-life and reproducibility in downstream reactions [1].

Quality control Analytical chemistry Procurement standards

Patent-Literature Validation: Target Compound Is Explicitly Named as Intermediate in Sirtuin Modulator and Kinase Inhibitor Patent Families

4-Methyl-2-nitropyridin-3-ol is specifically cited as a synthetic intermediate in WO2011/059839 A1 (Bicyclic pyridines and analogs as sirtuin modulators, Sirtris Pharmaceuticals/GlaxoSmithKline), appearing at page/column 85–86 [1]. It also appears in WO2016/198400 A1 (page/column 63) and in primary medicinal chemistry literature including Heterocycles (1994, vol. 38, p. 529–540) and Bioorganic & Medicinal Chemistry Letters (2015, vol. 25, p. 3636–3643) . The alternative 2-hydroxy-4-methyl-3-nitropyridine isomer (CAS 21901-18-8) is also used in pharmaceutical intermediate applications but is more commonly associated with neurological disorder targets , while the 3-hydroxy-2-methyl-4-nitropyridine isomer (CAS 15128-83-3) has more limited patent pedigree and is described primarily as a 'useful research chemical' . The target compound's presence in the sirtuin modulator patent family—a high-value therapeutic area spanning aging, metabolic disease, and oncology—provides a specific, traceable rationale for procurement in programs pursuing SIRT1/SIRT2/SIRT3 modulation [1].

Medicinal chemistry Sirtuin modulation Patent intermediates

Optimal Procurement and Application Scenarios for 4-Methyl-2-nitropyridin-3-ol (CAS 15128-89-9) Based on Verified Differentiation Evidence


Sirtuin-Targeted Medicinal Chemistry Programs Requiring a Validated 2-Nitro-3-Hydroxypyridine Scaffold

Research groups pursuing SIRT1, SIRT2, or SIRT3 modulation should prioritize CAS 15128-89-9 over regioisomeric alternatives because the compound is explicitly disclosed as an intermediate in WO2011/059839 A1 (sirtuin modulator patent family by Sirtris/GSK) at page/column 85–86 [1]. The 2-nitro/3-hydroxy/4-methyl substitution pattern has been validated in this patent context for constructing bicyclic pyridine sirtuin modulators. Using the 2-hydroxy-3-nitro isomer (CAS 21901-18-8) would produce a different connectivity in the final heterocyclic scaffold, potentially altering sirtuin binding as confirmed by the distinct hydrogen-bonding patterns of the two regioisomers [1].

Multi-Step Synthetic Sequences Requiring Selective O-Alkylation Without N-Alkylation Side Reactions

In synthetic routes requiring chemoselective hydroxyl group functionalization (e.g., O-methylation, O-allylation, Mitsunobu reactions) in the presence of the pyridine nitrogen, the 3-hydroxy substitution pattern of the target compound (CAS 15128-89-9) avoids the competing 2-pyridone tautomerism that complicates reactions of the 2-hydroxy isomer (CAS 21901-18-8) [2]. The documented O-methylation of the target compound using MeI/Cs₂CO₃ in DMF proceeds cleanly to the 3-methoxy derivative, as verified by multiple synthetic protocols . Procurement should specify ≥97% purity with batch QC documentation (NMR, HPLC) to ensure the absence of the N-alkylated byproduct that can arise if the regioisomeric identity is compromised .

Process Chemistry Scale-Up Requiring a High-Yielding, Literature-Validated Nitration Protocol

For CROs and CMOs tasked with multi-gram to kilogram synthesis, the target compound (CAS 15128-89-9) offers a demonstrated 83% isolated yield via a single-step nitration of 3-hydroxy-4-methylpyridine using standard nitrating agents (fuming HNO₃/H₂SO₄) . This procedure is validated across five independent patent and journal references, providing a robust starting point for process optimization and regulatory filing. The regioisomeric 2-hydroxy-3-nitro compound requires a different multi-step sequence (diazotization/hydrolysis), complicating scale-up and impurity control . Procurement specifications should mandate cold-chain shipping (2–8°C) and nitrogen-purged packaging to preserve lot-to-lot consistency during storage .

Building Block Procurement for Heterocyclic Library Synthesis Where 2-Nitro Group Serves as a Traceless Directing Group

In palladium-catalyzed C–H arylation and related coupling chemistries, the 2-nitro group in the target compound (CAS 15128-89-9) can function as a directing group for regioselective functionalization, as established in the general literature on 3-nitropyridine C–H activation . The 4-methyl substituent provides steric bias that further refines regiochemical outcomes in ortho-functionalization reactions. The des-methyl analog (CAS 15128-82-2, 2-nitropyridin-3-ol) lacks this steric control element, potentially reducing regioselectivity in C–H activation at the 5-position . Procurement for library synthesis applications should confirm ≥95% purity minimum and verify the absence of the over-nitrated 2,6-dinitro byproduct by HPLC .

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